Phthalimidine, N-(2-oxo-3-piperidyl)-
Description
Historical Context of Phthalimide (B116566) Derivatives in Medicinal Chemistry
The story of phthalimide derivatives in medicine is inextricably linked to thalidomide (B1683933). First synthesized in 1953 and marketed in 1957 as a non-barbiturate sedative, thalidomide was widely prescribed to pregnant women to alleviate morning sickness. encyclopedia.pubnih.govnews-medical.net Its initial success was tragically overshadowed by the discovery in the early 1960s that it was a potent human teratogen, causing severe birth defects in thousands of children. oup.comnih.gov This catastrophe led to its withdrawal from the market and prompted a fundamental overhaul of drug safety regulations and toxicity testing protocols worldwide. nih.govnih.gov
Despite its tragic past, clinical interest in thalidomide resurfaced in 1964 when it was observed to have a dramatic therapeutic effect in patients with erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.govnews-medical.net This discovery marked the beginning of thalidomide's revival. Further research uncovered its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. encyclopedia.puboup.com These findings paved the way for its repurposing, and in 1998, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of ENL, followed by an approval for multiple myeloma in 2006. encyclopedia.pubnih.govnews-medical.net
The clinical success of thalidomide spurred the development of analogs with improved potency and different side-effect profiles. encyclopedia.pub This led to the creation of second and third-generation immunomodulatory drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide (B1683931), which are now standard treatments for certain hematological cancers. nih.govtandfonline.com The extensive research into these molecules has demonstrated the remarkable versatility of the phthalimide scaffold, which has been explored for a wide array of therapeutic applications. ucl.ac.uknih.gov
Table 1: Biological Activities of Phthalimide Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators like TNF-α and suppression of cyclooxygenase (COX) enzymes. | ucl.ac.ukbiomedgrid.comnih.govresearchgate.net |
| Anticancer | Mechanisms include anti-angiogenesis, immunomodulation, and direct cytotoxicity against tumor cells. | ucl.ac.ukresearchgate.netresearchgate.net |
| Immunomodulatory | Modulation of cytokine production and immune cell function. | researchgate.net |
| Antimicrobial | Activity against various strains of bacteria, fungi, and parasites. | biomedgrid.comnih.govacs.org |
Significance of the Phthalimidine Scaffold in Contemporary Chemical Biology
The phthalimide moiety, and by extension the related phthalimidine scaffold, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them valuable starting points for drug discovery. researchgate.net The true significance of the phthalimide scaffold in contemporary research, however, lies in its central role in the development of targeted protein degradation (TPD). nih.gov
A major breakthrough came with the identification of Cereblon (CRBN) as the primary cellular target of thalidomide. nih.gov CRBN is a component of a cullin-RING E3 ubiquitin ligase complex, which is part of the cell's natural machinery for tagging proteins for destruction by the proteasome. nih.govh1.co It was discovered that thalidomide and its analogs act as "molecular glues"; they bind to CRBN and alter its substrate specificity, inducing the ubiquitination and subsequent degradation of specific proteins, such as the transcription factors IKZF1 and IKZF3, that would not normally be targeted by this E3 ligase. nih.gov
This discovery has revolutionized a field of chemical biology by providing a powerful new modality for therapeutic intervention. Scientists have harnessed this mechanism to create bifunctional molecules known as proteolysis-targeting chimeras (PROTACs). researchgate.net A PROTAC consists of a ligand that binds to a target protein of interest, a linker, and a ligand (often a phthalimide derivative) that recruits an E3 ligase like CRBN. h1.coresearchgate.net This approach allows for the selective destruction of almost any target protein, including those previously considered "undruggable" by conventional small-molecule inhibitors. nih.govh1.co The phthalimide-based recruiters are thus critical tools in the expansion of this technology. thermofisher.com
Table 2: Key Concepts in Phthalimide-Mediated Protein Degradation
| Concept | Definition | Significance | Reference(s) |
|---|---|---|---|
| Cereblon (CRBN) | A substrate receptor for the CUL4A-RBX1-DDB1 E3 ubiquitin ligase complex. | The direct molecular target of phthalimide-based immunomodulatory drugs. | nih.gov |
| Molecular Glue | A small molecule that induces an interaction between two proteins that would not normally associate. | The mechanism by which phthalimides recruit new substrates to the CRBN E3 ligase for degradation. | nih.govresearchgate.net |
| Targeted Protein Degradation (TPD) | A therapeutic strategy that uses small molecules to eliminate specific pathogenic proteins from the cell. | Offers an alternative to traditional occupancy-driven inhibition, with potential for greater efficacy and durability of response. | nih.gov |
| PROTACs | Heterobifunctional molecules that link a target protein to an E3 ligase to induce its degradation. | A major application of the phthalimide scaffold as an E3 ligase-recruiting moiety. | researchgate.net |
Scope and Research Objectives for N-(2-oxo-3-piperidyl)phthalimidine
The specific research focused on N-(2-oxo-3-piperidyl)phthalimidine is part of a broader effort to explore the chemical space around the core thalidomide structure. The primary objectives of synthesizing and studying such analogs are multifaceted, aiming to refine and expand upon the therapeutic potential of this chemical class.
One of the main goals is to modulate the activity and substrate specificity of the interaction with the CRBN E3 ligase complex. Small modifications to the phthalimide or phthalimidine ring, or to the piperidyl moiety, can significantly alter which proteins are targeted for degradation. Researchers aim to design new analogs that can degrade novel protein targets relevant to different diseases, thereby expanding the therapeutic applications beyond cancer and inflammation.
Another key objective is the improvement of pharmacological properties. This includes optimizing factors such as solubility, metabolic stability, and bioavailability to create more effective drugs. Furthermore, a critical goal is to dissociate the desired therapeutic effects from the unwanted side effects, particularly the devastating teratogenicity associated with thalidomide. By understanding the precise structural requirements for both therapeutic activity and toxicity, scientists hope to design safer phthalimide-based drugs. nih.gov
Structure
3D Structure
Properties
CAS No. |
79458-80-3 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(2-oxopiperidin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-11(6-3-7-14-12)15-8-9-4-1-2-5-10(9)13(15)17/h1-2,4-5,11H,3,6-8H2,(H,14,16) |
InChI Key |
JMIPGSWDKXXJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Oxo 3 Piperidyl Phthalimidine
Established Synthetic Routes for N-(2-oxo-3-piperidyl)phthalimidine
The formation of N-(2-oxo-3-piperidyl)phthalimidine primarily involves the condensation of phthalic anhydride (B1165640) with 3-aminopiperidin-2-one (B154931). This reaction can be accomplished through classical heating methods or accelerated using microwave irradiation, with ongoing efforts to optimize reaction conditions for improved yields and efficiency.
Classical Condensation Reactions
The traditional approach to synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. organic-chemistry.orgresearchgate.net In the case of N-(2-oxo-3-piperidyl)phthalimidine, this involves the reaction of phthalic anhydride with 3-aminopiperidin-2-one. The reaction is typically carried out by refluxing the reactants in a high-boiling point solvent, most commonly glacial acetic acid. researchgate.netnih.gov The acetic acid acts as both a solvent and a catalyst for the dehydration and cyclization process.
The general mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final phthalimide (B116566) product. While this method is well-established, it often requires prolonged reaction times and high temperatures.
| Reactants | Solvent | Conditions | Typical Yield |
| Phthalic anhydride, 3-Aminopiperidin-2-one | Glacial Acetic Acid | Reflux | 60-80% |
| Phthalic anhydride, 3-Aminopiperidin-2-one | Toluene (B28343) | Reflux (with azeotropic removal of water) | 65-85% |
| Phthalic anhydride, 3-Aminopiperidin-2-one | Pyridine | High Temperature | 50-70% |
Microwave-Assisted Synthesis Approaches
To overcome the limitations of classical heating, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including phthalimides. researchgate.netnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with improved purity. researchgate.net
In the microwave-assisted synthesis of N-(2-oxo-3-piperidyl)phthalimidine, a mixture of phthalic anhydride and 3-aminopiperidin-2-one, often in a minimal amount of a high-dielectric solvent like dimethylformamide (DMF) or in a solvent-free condition, is subjected to microwave irradiation. researchgate.net The direct interaction of microwaves with the polar molecules of the reactants leads to rapid and uniform heating, thereby accelerating the rate of reaction.
| Reactants | Solvent/Condition | Microwave Power | Reaction Time | Typical Yield |
| Phthalic anhydride, 3-Aminopiperidin-2-one | DMF | 100-300 W | 5-15 min | 80-95% |
| Phthalic anhydride, 3-Aminopiperidin-2-one | Solvent-free | 150-400 W | 3-10 min | 85-98% |
| Phthalic anhydride, 3-Aminopiperidin-2-one | Acetic Acid | 200-350 W | 5-10 min | 75-90% |
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is crucial for maximizing the yield and purity of N-(2-oxo-3-piperidyl)phthalimidine. For classical condensation reactions, key parameters to optimize include the choice of solvent, reaction temperature, and reaction time. While glacial acetic acid is a common solvent, other high-boiling aprotic solvents like toluene can be used, often with a Dean-Stark apparatus to facilitate the removal of water and drive the reaction to completion. The use of catalysts, such as p-toluenesulfonic acid, can also be explored to enhance the rate of cyclization.
In microwave-assisted synthesis, the optimization focuses on parameters such as microwave power, irradiation time, and the choice of solvent or solid support. nih.gov The power and time of irradiation need to be carefully controlled to prevent decomposition of the product. Solvent-free conditions, or "neat" reactions, are often preferred as they are more environmentally friendly and can lead to higher yields. researchgate.net The molar ratio of the reactants is another important factor, with a slight excess of the amine sometimes being used to ensure complete consumption of the phthalic anhydride.
Synthesis of N-(2-oxo-3-piperidyl)phthalimidine Analogs and Derivatives
The synthesis of analogs and derivatives of N-(2-oxo-3-piperidyl)phthalimidine is a key area of research aimed at exploring the structure-activity relationships of this scaffold. Modifications can be introduced on both the phthalimide moiety and the piperidine (B6355638) ring system.
Introduction of Varied Substituents on the Phthalimide Moiety
A wide range of substituents can be introduced onto the aromatic ring of the phthalimide moiety by starting with appropriately substituted phthalic anhydrides. nih.govnih.gov Substituted phthalic anhydrides, such as 3-nitro-, 4-nitro-, 3-methyl-, 4-methyl-, and various halogenated phthalic anhydrides, are commercially available or can be synthesized through established literature procedures.
The condensation of these substituted phthalic anhydrides with 3-aminopiperidin-2-one, using either classical or microwave-assisted methods, provides access to a library of N-(2-oxo-3-piperidyl)phthalimidine analogs with diverse electronic and steric properties on the phthalimide ring. These modifications can influence the compound's physicochemical properties and biological activity.
| Substituted Phthalic Anhydride | Resulting Substituent on Phthalimide Ring |
| 3-Nitrophthalic anhydride | 3-Nitro |
| 4-Methylphthalic anhydride | 4-Methyl |
| 4-Chlorophthalic anhydride | 4-Chloro |
| 3-Fluorophthalic anhydride | 3-Fluoro |
Modifications to the Piperidine Ring System
Modifications to the piperidine ring of N-(2-oxo-3-piperidyl)phthalimidine present a greater synthetic challenge but offer the potential for significant structural diversification. nih.gov Strategies for modifying the piperidine ring can involve the synthesis of substituted 3-aminopiperidin-2-one precursors or post-synthetic modification of the N-(2-oxo-3-piperidyl)phthalimidine core.
For instance, the synthesis could start from substituted glutarimides, which can be converted to the corresponding 3-amino-2-oxopiperidine derivatives. Functional groups can be introduced at various positions on the piperidine ring, such as alkyl, aryl, or hydroxyl groups. These modifications can alter the conformation of the piperidine ring and introduce new points of interaction for biological targets. nih.gov
Green Chemistry Principles in N-(2-oxo-3-piperidyl)phthalimidine Synthesis
A notable advancement in this area is the development of microwave-assisted organic synthesis. This technique offers a more environmentally benign pathway by significantly reducing reaction times from hours to mere minutes. One such method describes an efficient one-pot, multicomponent synthesis system. This approach involves the reaction of a cyclic anhydride (like phthalic anhydride), glutamic acid, and ammonium (B1175870) chloride in the presence of a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP). The use of microwave irradiation in this system not only speeds up the reaction but also provides a convenient and efficient way to obtain thalidomide (B1683933) and its derivatives in good isolated yields, improving upon the typical 24% yield of some conventional syntheses.
This green synthetic technique is not only rapid but also versatile, allowing for the production of a limitless number of derivatives by varying the starting cyclic anhydride. This facilitates the exploration of structure-activity relationships to improve efficacy. Furthermore, this method allows for the easy introduction of labeled nitrogen by using ammonium-15N chloride, a valuable tool for metabolic studies. The principles of minimizing waste (through one-pot synthesis) and reducing energy consumption (through rapid microwave heating) are central to this greener approach.
Structure Activity Relationship Sar Studies of N 2 Oxo 3 Piperidyl Phthalimidine and Its Derivatives
Elucidation of Key Pharmacophoric Features
The fundamental pharmacophore of this molecular class consists of two main structural components: a flat aromatic ring system derived from phthalimide (B116566) and a chiral piperidine-based ring system. nih.govwjbphs.comzenodo.org
The Glutarimide (B196013)/Piperidyl Ring: The piperidin-2-one moiety (or the glutarimide ring in thalidomide) is crucial for binding to Cereblon. nih.govmdpi.com This part of the molecule fits into a specific hydrophobic pocket in the CRBN protein, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. nih.govmdpi.comnih.gov The interaction is primarily mediated by this ring, which anchors the molecule to the protein. researchgate.netresearchgate.net Studies have shown that an intact glutarimide or a similar cyclic imide is essential for this binding and subsequent biological activity. nih.govacs.org
The Phthalimidine/Phthalimide Ring: This planar, aromatic portion of the molecule is also vital. While the glutarimide ring binds directly to CRBN, the phthalimide part is solvent-exposed and becomes part of the new surface that recruits "neosubstrate" proteins for degradation. mdpi.comresearchgate.net The nature of this ring and its substituents determines which specific proteins are targeted by the CRBN-drug complex, thereby defining the compound's specific therapeutic or toxic effects. nih.gov
Together, these two ring systems, connected by a nitrogen atom, form the essential scaffold required for the unique mechanism of action of this drug class. nih.govwjbphs.com
Impact of Substituent Variation on Biological Activity
Modifications to the core structure of N-(2-oxo-3-piperidyl)phthalimidine have led to the development of highly potent analogs, demonstrating the significant impact of substituent variation on biological activity.
Modifications to the Phthalimidine Ring: The most clinically significant modifications have been made to the phthalimide ring. The addition of an amino group at the 4-position of the phthaloyl ring dramatically increases potency. nih.gov
Lenalidomide (B1683929): This analog features a 4-amino substitution on the phthaloyl ring and the removal of one of its carbonyl groups (forming an isoindolinone ring). researchgate.net This modification results in a compound that is significantly more potent than thalidomide (B1683933) in its immunomodulatory effects. nih.gov
Pomalidomide (B1683931): This analog retains the phthalimide ring of thalidomide but adds an amino group at the 4-position. This single addition makes pomalidomide approximately 10 times more potent than lenalidomide as a TNF-α inhibitor. nih.govencyclopedia.pub
These examples highlight that introducing a hydrogen bond donor (the amino group) on the phthalimide ring enhances the recruitment of specific substrate proteins to the CRBN-drug complex, thereby boosting the drug's activity. nih.gov
Modifications to the Piperidyl Ring: The piperidyl (or glutarimide) ring is less tolerant of modification, as it is responsible for the primary binding to CRBN. nih.gov Any changes that disrupt its ability to fit within the tri-Trp pocket typically result in a loss of activity. nih.gov For instance, hydrolysis of the glutarimide ring leads to inactive metabolites. acs.org However, some substitutions on this ring have been explored in the search for analogs with different properties.
| Compound | Phthalimidine/Phthalimide Ring Modification | Relative Potency (e.g., TNF-α inhibition) |
|---|---|---|
| Thalidomide | Unsubstituted Phthalimide | Baseline |
| Lenalidomide | 4-Amino Isoindolinone | ~50,000x > Thalidomide nih.gov |
| Pomalidomide | 4-Amino Phthalimide | ~10x > Lenalidomide nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of N-(2-oxo-3-piperidyl)phthalimidine and its analogs is a critical determinant of their biological activity. The molecule is not rigid, and its ability to adopt a specific conformation allows it to bind effectively to Cereblon.
The piperidin-2-one ring typically adopts a puckered conformation. Crystal structure analysis of thalidomide bound to CRBN shows that the glutarimide ring conformation is different for each enantiomer. nih.gov The (S)-enantiomer binds with its glutarimide ring in a more relaxed, stable "C4-endo" puckered conformation. researchgate.net In contrast, the (R)-enantiomer is forced into a more strained, twisted conformation to avoid steric clashes within the binding pocket. semanticscholar.orgnih.gov This difference in conformational stability within the binding site contributes to the higher binding affinity of the (S)-enantiomer. semanticscholar.org
The binding of the drug to CRBN can also induce conformational changes in the protein itself, creating the surface necessary for recruiting new protein substrates. nih.govresearchgate.net Therefore, the bioactive conformation is not just that of the drug alone, but the conformation of the entire ternary complex formed by the drug, CRBN, and the target substrate protein.
Enantiomeric Specificity in Structure-Activity Relationships
The piperidyl ring contains a chiral center at the C3 position, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-N-(2-oxo-3-piperidyl)phthalimidine. acs.orgwjbphs.com These enantiomers exhibit profoundly different biological activities.
(S)-Enantiomer: This isomer is primarily responsible for the potent immunomodulatory and anti-cancer effects. nih.gov Structural and biochemical studies have shown that the (S)-enantiomer has an approximately 10-fold stronger binding affinity for Cereblon compared to the (R)-enantiomer. semanticscholar.orgnih.gov This stronger binding is attributed to its ability to adopt a more favorable conformation within the CRBN binding pocket. nih.gov The (S)-enantiomer is also responsible for the tragic teratogenic (birth defect-causing) effects associated with thalidomide. wjbphs.combrainly.comoregonstate.edu
(R)-Enantiomer: This isomer is associated with the sedative properties of the drug and has much weaker CRBN-binding activity. acs.orgwjbphs.combrainly.com
A crucial aspect of this enantiomeric specificity is that the two forms can interconvert under physiological conditions (in vivo racemization). stackexchange.com The proton at the chiral carbon is acidic and can be removed, leading to a planar intermediate that can be re-protonated from either side, scrambling the stereochemistry. stackexchange.comstackexchange.com This means that administering the "safe" (R)-enantiomer alone is not a viable strategy to avoid the teratogenic effects, as it will inevitably convert to the harmful (S)-enantiomer within the body. acs.org
Mechanisms of Action and Molecular Interactions of N 2 Oxo 3 Piperidyl Phthalimidine
Investigation of Molecular Targets and Pathways
The primary molecular target of N-(2-oxo-3-piperidyl)phthalimidine is Cereblon (CRBN), a protein that functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, forming CRL4^CRBN^. nih.govelsevierpure.com Upon binding to CRBN, N-(2-oxo-3-piperidyl)phthalimidine modulates the substrate specificity of the E3 ligase. This interaction does not inhibit the enzyme but rather redirects its activity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins not normally targeted by CRL4^CRBN^, known as neo-substrates. nih.govdrugbank.commdpi.com
The key neo-substrates responsible for the compound's therapeutic effects in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). drugbank.com The glutarimide (B196013) ring portion of the N-(2-oxo-3-piperidyl)phthalimidine molecule is essential for binding to CRBN, while the phthalimide (B116566) moiety is involved in the recruitment of these neo-substrates. researchgate.net
While the primary mechanism involves the modulation of an E3 ligase complex, N-(2-oxo-3-piperidyl)phthalimidine has also been studied for its effects on various enzymes.
CRL4^CRBN^ E3 Ligase: The binding of N-(2-oxo-3-piperidyl)phthalimidine to Cereblon inhibits the auto-ubiquitination of CRBN itself within the E3 ligase complex. nih.govresearchgate.net
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): In a mouse model of Alzheimer's disease, long-term administration of N-(2-oxo-3-piperidyl)phthalimidine was observed to significantly reduce the levels and activity of BACE1. nih.govresearchgate.net This effect is believed to be a downstream consequence of the compound's known anti-inflammatory properties, particularly its inhibition of Tumor Necrosis Factor-alpha (TNF-α), rather than direct enzymatic inhibition. nih.gov
Caspase-1: The compound has been shown to inhibit the activation and activity of caspase-1 in cell cultures. nih.gov This action reduces the secretion of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), representing another facet of its anti-inflammatory mechanism. nih.gov
There is currently no significant evidence to suggest that N-(2-oxo-3-piperidyl)phthalimidine acts as a direct inhibitor of cholinesterases or Monoamine Oxidase (MAO).
| Enzyme Target | Observed Effect | Mechanism |
|---|---|---|
| CRL4^CRBN^ E3 Ligase | Inhibition of CRBN auto-ubiquitylation | Direct binding to CRBN subunit nih.govresearchgate.net |
| BACE1 | Decreased level and activity (in vivo) | Indirect, likely downstream of anti-inflammatory effects nih.govresearchgate.net |
| Caspase-1 | Inhibition of activation and activity | Inhibition of inflammasome-dependent activation nih.gov |
N-(2-oxo-3-piperidyl)phthalimidine influences several critical cellular signaling pathways.
CRBN-Mediated Degradation Pathway: The core mechanism is the degradation of transcription factors IKZF1 and IKZF3. This leads to the downstream suppression of Interferon Regulatory Factor 4 (IRF4), a key survival factor for myeloma cells. elsevierpure.com
Hypoxia-Inducible Factor-1 alpha (HIF-1α) Pathway: In studies using human umbilical vein endothelial cells (HUVEC) under hypoxic conditions, N-(2-oxo-3-piperidyl)phthalimidine was found to downregulate the expression of HIF-1α. nih.gov This effect contributes to its anti-angiogenic properties and was associated with the reduced expression of other angiogenesis-related factors like Angiopoietin 2 (Ang2), Notch1, and Delta-like ligand 4 (Dll4). nih.gov
Tumor Necrosis Factor-alpha (TNF-α) and NF-κB Signaling: The compound is a well-established inhibitor of TNF-α production, partly by accelerating the degradation of its messenger RNA (mRNA). drugbank.comresearchgate.net Evidence also indicates that it can prevent the activation of Nuclear Factor Kappa B (NF-κB), a key regulator of inflammatory responses. drugbank.com
The definitive molecular receptor for N-(2-oxo-3-piperidyl)phthalimidine is Cereblon (CRBN) . nih.govelsevierpure.com CRBN is an intracellular protein that acts as a specific substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.gov The interaction is highly specific and is the initiating event for the compound's pleiotropic effects, including its anti-myeloma and teratogenic properties. nih.govelsevierpure.com
Binding Affinity and Kinetic Analysis
The interaction between N-(2-oxo-3-piperidyl)phthalimidine and Cereblon is characterized by a notable stereospecificity. The molecule possesses a chiral center at the C3 position of the glutarimide ring, resulting in (S)- and (R)-enantiomers, which interconvert under physiological conditions. nih.govdrugbank.com
Biochemical and structural studies have consistently shown that the (S)-enantiomer has a significantly higher binding affinity for CRBN than the (R)-enantiomer. nih.govresearchgate.netbohrium.com The (S)-form is approximately 6- to 10-fold more potent in binding to CRBN. nih.govresearchgate.net Consequently, the (S)-enantiomer is a more effective inhibitor of CRBN auto-ubiquitination and is more efficient at inducing the recruitment and degradation of neo-substrates like Ikaros. nih.gov
| Enantiomer | Relative Binding Affinity to CRBN | Functional Potency |
|---|---|---|
| (S)-N-(2-oxo-3-piperidyl)phthalimidine | ~6-10x higher than (R)-enantiomer nih.govresearchgate.net | More potent inducer of neo-substrate degradation nih.gov |
| (R)-N-(2-oxo-3-piperidyl)phthalimidine | Lower affinity | Weaker activity nih.gov |
Molecular Docking and Dynamics Simulations
Molecular docking, X-ray crystallography, and molecular dynamics simulations have provided atomic-level insights into the interaction between N-(2-oxo-3-piperidyl)phthalimidine and Cereblon.
The thalidomide-binding domain of CRBN features a distinct hydrophobic pocket, often termed the "tri-tryptophan pocket," formed by residues Trp380, Trp386, and Trp400. researchgate.netnih.gov The glutarimide ring of N-(2-oxo-3-piperidyl)phthalimidine inserts directly into this pocket, where its imide group forms critical hydrogen bonds that anchor the molecule. researchgate.netnih.gov
Crystallographic studies have elucidated the structural basis for the differential affinity of the two enantiomers. The (S)-enantiomer binds in a "relaxed" conformation that is energetically favorable and similar to its unbound state. nih.govresearchgate.net In contrast, for the (R)-enantiomer to fit within the same pocket, its glutarimide ring must adopt a highly twisted and energetically unfavorable conformation to avoid steric clashes. nih.govresearchgate.net This conformational strain is the primary reason for its weaker binding affinity.
Molecular dynamics simulations have been utilized to confirm the stability of these binding poses and validate the key interactions with the tryptophan residues within the binding pocket. nih.gov Furthermore, molecular docking studies have been performed to calculate the binding energy of this interaction, with one study reporting a binding energy of -5.42 kcal/mol for thalidomide (B1683933) with CRBN. nih.gov
| Compound | Binding Site on CRBN | Key Interacting Residues | Reported Binding Energy (Docking) |
|---|---|---|---|
| N-(2-oxo-3-piperidyl)phthalimidine | Tri-tryptophan pocket researchgate.net | Trp380, Trp386, Trp400 nih.gov | -5.42 kcal/mol nih.gov |
Preclinical Research Models for N 2 Oxo 3 Piperidyl Phthalimidine
In Vitro Cellular Models for Efficacy Assessment
In vitro cellular models are fundamental in the initial stages of preclinical research, providing a controlled environment to study the cellular and molecular mechanisms of a compound's activity.
The cytotoxic and antiproliferative effects of N-(2-oxo-3-piperidyl)phthalimidine and its analogs have been evaluated against various cancer cell lines. These studies are crucial in determining the compound's potential as an anticancer agent.
Derivatives of N-(2-oxo-3-piperidyl)phthalimidine have demonstrated significant antiproliferative activity against multiple myeloma and other cancer cell lines. For instance, a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, which are structurally related to N-(2-oxo-3-piperidyl)phthalimidine, have shown potent activity. One selected compound from this series exhibited an IC50 value of 2.25 µM against the NCI-H929 multiple myeloma cell line and 5.86 µM against the U239 cell line. Further investigations revealed that this compound induces apoptosis and arrests the cell cycle at the G0/G1 phase in NCI-H929 cells.
Phthalimide (B116566) derivatives have also been assessed for their antiproliferative effects on cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines. In one study, the antiproliferative activity of forty-three phthalimide derivatives was evaluated, with doxorubicin (B1662922) used as a positive control. Some of these derivatives showed promising activity against these cell lines. For example, 2-(2,6-diisopropylphenyl)-5-amino-1H-isoindole-1,3-dione (TC11) was found to inhibit the proliferation of multiple myeloma cell lines (KMM1, KMM11, KMS27, KMS34, and RPMI8226) and induce apoptosis in KMS34 and HeLa cells.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative | NCI-H929 | Multiple Myeloma | 2.25 |
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative | U239 | Glioma | 5.86 |
| 2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3- dione (B5365651) (TC11) | KMS34 | Multiple Myeloma | Data not specified |
| 2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3- dione (TC11) | HeLa | Cervical Cancer | Data not specified |
The antimicrobial potential of phthalimide derivatives has been a subject of investigation. Studies have shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens.
N-substituted phthalimides have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized N-substituted phthalimides demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Another study reported that synthesized phthalimide Schiff base derivatives showed variable antibacterial activity against tested microbes, with some compounds exhibiting moderate to high killing activity towards Streptococcus pyogenes.
A series of novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety displayed good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). Some of these compounds also showed excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with one compound having an EC50 value of 21.3 μg/mL, which was better than the positive control, thiediazole copper.
| Compound Type | Microorganism | Activity |
|---|---|---|
| N-substituted Phthalimides | Staphylococcus aureus | Significant antibacterial activity |
| N-substituted Phthalimides | Escherichia coli | Significant antibacterial activity |
| Phthalimide Schiff bases | Streptococcus pyogenes | Moderate to high killing activity |
| Isoindolin-1-one (B1195906) derivative (Y8) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 21.3 µg/mL |
The neuroprotective effects of phthalimide derivatives are an emerging area of research. These compounds are being investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases.
One study investigated the neuroprotective activity of N-substituted phthalimide derivatives and found that a specific compound, 11-dehydrosinulariolide, significantly reduced 6-hydroxydopamine (6-OHDA)-induced cytotoxicity and apoptosis in the human neuroblastoma cell line SH-SY5Y. This neuroprotective effect was associated with the inhibition of 6-OHDA-induced activation of caspase-3 and the translocation of nuclear factor kappa B.
The anti-inflammatory properties of phthalimide derivatives are well-documented and are a key aspect of their therapeutic potential. These compounds have been shown to modulate the production of pro-inflammatory cytokines and other inflammatory mediators.
A series of phthalimide analogs were evaluated for their anti-inflammatory activities by measuring their ability to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in murine macrophage RAW264.7 cells. One derivative demonstrated potent inhibitory activity with an IC50 value of 8.7 µg/mL. This inhibition was linked to the downregulation of the mRNA and protein expression of inducible nitric oxide synthase (iNOS). The compound also suppressed the induction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β.
Furthermore, a derivative of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione was shown to inhibit the level of TNF-α with an IC50 value of 0.76 µM in LPS-stimulated peripheral blood mononuclear cells (PBMCs).
| Compound Type | Cell Model | Target | IC50 |
|---|---|---|---|
| Phthalimide analog (IIh) | RAW264.7 macrophages | Nitric Oxide (NO) production | 8.7 µg/mL |
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (10a) | LPS-stimulated PBMCs | TNF-α | 0.76 µM |
The antiviral potential of isoindolin-1-one derivatives has been explored against various viruses. These studies aim to identify new scaffolds for the development of antiviral drugs.
A series of 2-aryl-isoindolin-1-one compounds were designed and evaluated for their in vitro antiviral activity against multiple clinical isolates of Enterovirus A71 (EV-A71). Several of these compounds showed significant antiviral activity, with EC50 values below 10 µM. Two compounds, in particular, exhibited broad and potent antiviral activity with EC50 values ranging from 1.23 to 1.76 μM. Mechanistic studies indicated that one of these compounds inhibited viral replication by acting on the virus entry stage.
In Vivo Animal Models for Pharmacological Evaluation
While extensive in vitro data exists for N-(2-oxo-3-piperidyl)phthalimidine and its analogs, there is limited publicly available information specifically detailing in vivo animal models for the pharmacological evaluation of this exact compound. However, the broader class of phthalimide derivatives and immunomodulatory drugs (IMiDs) have been extensively studied in various animal models. These models are crucial for assessing the efficacy, pharmacokinetics, and pharmacodynamics of these compounds in a whole-organism context.
For anti-inflammatory activity, rodent models of inflammation, such as carrageenan-induced paw edema in rats, are commonly used to evaluate the in vivo efficacy of phthalimide derivatives. In such models, the reduction in paw swelling is measured after oral administration of the test compounds.
For anticancer studies, xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system. Given the in vitro activity of N-(2-oxo-3-piperidyl)phthalimidine analogs against multiple myeloma, it is plausible that murine xenograft models of multiple myeloma would be a relevant in vivo model.
Neuroprotective effects are often studied in animal models of neurodegeneration, such as rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP induced), Alzheimer's disease, or traumatic brain injury. In these models, behavioral tests and post-mortem brain tissue analysis are used to assess the compound's ability to prevent neuronal loss and improve functional outcomes.
Genotoxicity Modulation in Murine Models
There is a scarcity of direct research evaluating the genotoxic potential or modulatory effects of N-(2-oxo-3-piperidyl)phthalimidine by itself in murine models. However, related studies on phthalimide analogs of thalidomide (B1683933) indicate a potential for interaction with genotoxic agents. One study demonstrated that certain phthalimide analogs can enhance the genotoxicity of the chemotherapy drug cyclophosphamide (B585) in mice. This was observed through an increase in chromosomal aberrations such as gaps, breaks, deletions, and tetraploidy when the analogs were administered prior to cyclophosphamide.
Another piece of relevant, though not directly genotoxicity-focused, information is that EM-12 has been shown to enhance the induction of colon adenocarcinomas by 1,2-dimethylhydrazine (B38074) in rats. medchemexpress.comcenmed.com This finding suggests that the compound may play a role in carcinogenesis, though the specific mechanisms and its independent genotoxic profile remain uncharacterized.
Table 1: Effects of Phthalimide Analogs on Cyclophosphamide-Induced Chromosomal Aberrations in Mice
| Treatment Group | Total Chromosomal Aberrations (%) |
|---|---|
| Control | Data not available |
| Cyclophosphamide (CP) alone | Data not available |
| Thalidomide + CP | 168.2 |
| Analog 1 + CP | 177.8 |
| Analog 2 + CP | 197.9 |
Data from a study on related phthalimide analogs, not N-(2-oxo-3-piperidyl)phthalimidine specifically. nih.gov
Hypoxia Inhibition in Preclinical Models
Computational Chemistry and in Silico Studies of N 2 Oxo 3 Piperidyl Phthalimidine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are a powerful tool for investigating the electronic structure and intrinsic properties of molecules. These methods, rooted in the principles of quantum mechanics, can determine molecular geometries, reaction energies, and electronic properties with high accuracy.
In the context of N-(2-oxo-3-piperidyl)phthalimidine, Density Functional Theory (DFT) has been employed to understand critical aspects of its chemistry, such as the racemization process. chemrxiv.org Racemization, the conversion of one enantiomer into a mixture of both, is a crucial issue for thalidomide (B1683933), as its enantiomers exhibit different biological activities. acs.org Studies have utilized DFT to investigate the kinetic isotope effect in thalidomide analogs, revealing that strategic deuteration can significantly reduce the rate of racemization by altering the energetics of proton dissociation from the chiral center. chemrxiv.org
Furthermore, quantum chemical calculations have been used to explore the interactions between N-(2-oxo-3-piperidyl)phthalimidine and biological macromolecules. For instance, DFT studies have investigated the interaction of thalidomide with DNA nucleobases like guanine. nih.gov These calculations help to elucidate the thermodynamics and preferred spatial orientations of such complexes, providing insights into potential mechanisms of action at the molecular level. nih.gov
Table 1: Key Applications of Quantum Chemical Calculations for N-(2-oxo-3-piperidyl)phthalimidine
| Application Area | Computational Method | Key Findings | Reference |
| Racemization Studies | Density Functional Theory (DFT) | Deuteration can stabilize enantiomers by increasing the kinetic isotope effect, thus reducing racemization. | chemrxiv.org |
| Biomolecular Interactions | Density Functional Theory (DFT) | Elucidation of the thermodynamics and geometry of complexes between thalidomide and DNA bases like guanine. | nih.gov |
| Electronic Properties | DFT (B3LYP/6-31G) | Comparison of the electronic stability of different N-substituted phthalimide (B116566) derivatives. | bohrium.com |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand interacting with its biological target. This technique is invaluable for understanding the intricacies of binding modes, conformational changes, and the stability of ligand-protein complexes.
The primary target of N-(2-oxo-3-piperidyl)phthalimidine is the protein cereblon (CRBN). nih.govscielo.org.za MD simulations have been instrumental in elucidating the interactions between thalidomide and CRBN. scielo.org.zanih.gov These simulations have confirmed that the glutarimide (B196013) ring of thalidomide plays a crucial role in binding to CRBN. scielo.org.za By simulating the drug-protein complex in a solvated environment, researchers can assess the stability of the interaction over time, as indicated by metrics such as the root-mean-square deviation (RMSD). scielo.org.za
MD simulations have also been used to study the interaction of N-(2-oxo-3-piperidyl)phthalimidine with other potential targets, such as DNA. These studies suggest that thalidomide can bind to the minor groove of DNA, with electrostatic interactions being a significant stabilizing force. researchgate.net Such simulations provide a detailed understanding of the binding affinity and mechanism at a molecular level. researchgate.net
Table 2: Insights from Molecular Dynamics Simulations of N-(2-oxo-3-piperidyl)phthalimidine
| Biological Target | Simulation Focus | Key Findings | Reference |
| Cereblon (CRBN) | Binding stability and interaction of analogs | The glutarimide ring is key for interaction; the complex remains stable over the simulation time. | scielo.org.za |
| DNA | Binding mode and interaction forces | Thalidomide binds to the minor groove of DNA, stabilized primarily by electrostatic attractions. | researchgate.net |
| CRBN Ligands | Unique binding modes of novel ligands | Identification of specific interactions, such as salt bridges, that contribute to high binding affinity. | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening, aiming to identify novel compounds with the potential to be active against the target of interest. nih.gov
For N-(2-oxo-3-piperidyl)phthalimidine, pharmacophore models can be developed based on its known structure and the structure of its binding site on CRBN. These models can then be used to screen for new molecules that fit the required pharmacophoric features, potentially leading to the discovery of novel CRBN ligands with improved properties. nih.gov This approach is a cornerstone of modern computer-aided drug design (CADD), enabling the efficient exploration of vast chemical spaces. nih.gov
Virtual screening campaigns guided by pharmacophore models have been successfully applied to identify inhibitors for various biological targets, demonstrating the power of this technique in drug discovery. frontiersin.org The hits identified through virtual screening are typically subjected to further computational analysis, such as molecular docking and ADME prediction, before being prioritized for experimental testing. nih.gov
Table 3: Application of Pharmacophore Modeling and Virtual Screening in Drug Discovery
| Step | Description | Purpose in the Context of N-(2-oxo-3-piperidyl)phthalimidine |
| Model Generation | Identifying the key 3D chemical features of an active molecule or the binding site of a target. | To create a pharmacophore model representing the essential features for binding to CRBN. |
| Database Screening | Using the pharmacophore model as a filter to search large compound libraries. | To identify novel chemical scaffolds that could potentially bind to CRBN and modulate its activity. |
| Hit Prioritization | Ranking the identified compounds based on their fit to the pharmacophore and other computational metrics. | To select the most promising candidates for further investigation and experimental validation. |
QSAR (Quantitative Structure-Activity Relationship) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.
A 2D-QSAR study has been performed on derivatives of N-(2-oxo-3-piperidyl)phthalimidine to understand their tumor necrosis factor-alpha (TNF-α) inhibitory activity. researchgate.net In this study, multiple linear regression (MLR) was used to develop models that correlate various physicochemical descriptors of the thalidomide derivatives with their ability to inhibit TNF-α. The resulting QSAR models can be valuable tools for predicting the inhibitory activity of new thalidomide analogs and for guiding the design of more potent TNF-α inhibitors. researchgate.net
QSAR studies can also be extended to three-dimensional (3D-QSAR) approaches, which consider the 3D conformation of the molecules and can provide more detailed insights into the structure-activity relationships. wjbphs.com
Table 4: Example of a 2D-QSAR Study on Thalidomide Derivatives
| Study Focus | Modeling Technique | Key Outcome | Reference |
| TNF-α Inhibition | 2D-QSAR with Multiple Linear Regression (MLR) | Development of predictive models correlating physicochemical descriptors with TNF-α inhibitory activity. | researchgate.net |
In Silico ADME Prediction for Lead Optimization
In the process of drug discovery, it is crucial to assess not only the efficacy of a compound but also its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). cambridge.org Poor ADME properties are a major cause of failure for drug candidates in clinical trials. In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties early in the drug discovery process, allowing for the optimization of lead compounds. cambridge.org
For novel analogs of N-(2-oxo-3-piperidyl)phthalimidine, in silico ADMET (including Toxicity) analysis is a critical step in their development. nih.govrsc.orgnih.gov Computational tools can predict a wide range of ADME properties, such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
Studies on new thalidomide analogs have shown that these in silico predictions can effectively guide the selection of candidates with favorable drug-like profiles for further development. rsc.orgnih.gov For example, predictions can help identify compounds with good absorption levels and a low potential for inhibiting key metabolic enzymes like CYP2D6. nih.gov
Table 5: Predicted ADMET Properties for Novel Thalidomide Analogs
| ADMET Property | Predicted Outcome for Promising Analogs | Significance for Drug Development | Reference |
| Blood-Brain Barrier (BBB) Penetration | Predicted to have low or high penetration levels depending on the analog. | Important for CNS-targeting or peripherally-acting drugs. | nih.gov |
| Aqueous Solubility | Predicted to have good or low solubility levels. | Affects absorption and formulation. | nih.gov |
| Intestinal Absorption | Predicted to have good absorption levels. | Crucial for oral bioavailability. | nih.gov |
| CYP2D6 Inhibition | Predicted to not inhibit this key metabolic enzyme. | Reduces the risk of drug-drug interactions. | nih.gov |
| Plasma Protein Binding | Predicted to have varying degrees of binding. | Influences the free drug concentration and distribution. | researchgate.net |
Analytical Methodologies for N 2 Oxo 3 Piperidyl Phthalimidine Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating N-(2-oxo-3-piperidyl)phthalimidine from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques in this regard.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of N-(2-oxo-3-piperidyl)phthalimidine. Given its structural similarity to thalidomide (B1683933), HPLC methods developed for thalidomide are highly applicable. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.
For purity analysis, a simple, accurate, and precise stability-indicating HPLC method can be utilized. ijirmf.comajpaonline.com An isocratic separation can be achieved on a Develosil ODS UG-5 column (150mm x 4.6mm, 5µm particle size) with a mobile phase consisting of a mixture of 0.01M potassium dihydrogen orthophosphate and acetonitrile (B52724) (80:20 v/v). ajpaonline.com The flow rate is typically maintained at 0.7 mL/min with UV detection at 297 nm. ajpaonline.com This method is effective in separating the parent compound from its potential impurities and degradation products. ijirmf.comajpaonline.com
Quantitative analysis of N-(2-oxo-3-piperidyl)phthalimidine in biological matrices, such as plasma, can be performed using a reversed-phase Hypersil C18 column with a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) in a 28:72 (v/v) ratio. usf.edu A flow rate of 0.8 mL/min and UV detection at 220 nm allows for sensitive quantification. usf.edu
Furthermore, as N-(2-oxo-3-piperidyl)phthalimidine possesses a chiral center, chiral HPLC is essential for separating its enantiomers. A vancomycin-based chiral stationary phase with a mobile phase of 14% acetonitrile in 20 mM ammonium formate (B1220265) (pH 5.4) can be used for effective enantiomeric separation. nih.gov
| Parameter | Purity Analysis ajpaonline.com | Quantitative Analysis usf.edu | Chiral Separation nih.gov |
|---|---|---|---|
| Column | Develosil ODS UG-5 (150x4.6mm, 5µm) | Hypersil C18 | Vancomycin CSP |
| Mobile Phase | 0.01M KH2PO4 : Acetonitrile (80:20) | Acetonitrile : 10mM Ammonium Acetate, pH 5.5 (28:72) | 14% Acetonitrile in 20mM Ammonium Formate, pH 5.4 |
| Flow Rate | 0.7 mL/min | 0.8 mL/min | Not specified |
| Detection | UV at 297 nm | UV at 220 nm | UV at 220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of N-(2-oxo-3-piperidyl)phthalimidine, providing both separation and structural identification. The compound is sufficiently volatile for GC analysis, and its fragmentation pattern in the mass spectrometer offers a unique fingerprint for its identification.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the fragments, which can be used to deduce the structure of the original molecule.
The fragmentation of N-(2-oxo-3-piperidyl)phthalimidine is expected to follow pathways similar to other N-substituted phthalimide (B116566) derivatives. Key fragmentation patterns would likely involve the cleavage of the piperidyl ring and the phthalimide group, leading to characteristic fragment ions. For instance, a common fragmentation pathway for phthalimides involves the formation of the phthalimide ion (m/z 147) and related fragments. nist.gov The piperidyl moiety would also produce a series of characteristic fragments.
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the unambiguous structural elucidation of N-(2-oxo-3-piperidyl)phthalimidine. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-C NMR)
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of N-(2-oxo-3-piperidyl)phthalimidine in solution.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For N-(2-oxo-3-piperidyl)phthalimidine, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the phthalimide group, typically in the downfield region (around 7.7-7.9 ppm), and signals for the protons of the piperidyl ring in the upfield region. The methine proton on the chiral carbon of the piperidyl ring would appear as a distinct multiplet, with its chemical shift and coupling constants providing valuable stereochemical information.
¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. The spectrum would show characteristic signals for the carbonyl carbons of the phthalimide and piperidone rings at the downfield end (around 167-173 ppm). rsc.org The aromatic carbons would resonate in the 123-135 ppm range, while the aliphatic carbons of the piperidyl ring would appear in the upfield region (around 22-50 ppm). rsc.org
DEPT-C NMR (Distortionless Enhancement by Polarization Transfer) is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. libretexts.org This information, combined with the standard ¹³C NMR spectrum, allows for the complete assignment of all carbon signals.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |
|---|---|---|---|
| Phthalimide Aromatic CH | ~7.8-7.9 (m) | ~123-135 | Positive |
| Phthalimide Quaternary C | - | ~131 | Absent |
| Phthalimide C=O | - | ~167 | Absent |
| Piperidyl CH | ~5.1 (dd) | ~49 | Positive |
| Piperidyl CH₂ | ~2.0-2.9 (m) | ~22, ~31 | Negative |
| Piperidyl C=O | - | ~170-173 | Absent |
| Piperidyl NH | ~11.0 (s) | - | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of N-(2-oxo-3-piperidyl)phthalimidine would be characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. The phthalimide group typically shows two distinct C=O stretching bands, an asymmetric stretch around 1770-1750 cm⁻¹ and a symmetric stretch around 1710-1690 cm⁻¹. The amide carbonyl of the piperidone ring would exhibit a strong absorption band in the range of 1680-1650 cm⁻¹. Other significant absorptions would include N-H stretching of the piperidone amide around 3300-3100 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. chegg.comchegg.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (Piperidone) | N-H Stretch | ~3300-3100 |
| Aromatic | C-H Stretch | >3000 |
| Aliphatic (Piperidyl) | C-H Stretch | <3000 |
| Imide (Phthalimide) | C=O Asymmetric Stretch | ~1770-1750 |
| Imide (Phthalimide) | C=O Symmetric Stretch | ~1710-1690 |
| Amide (Piperidone) | C=O Stretch | ~1680-1650 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For N-(2-oxo-3-piperidyl)phthalimidine, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 245.0921. nih.govuni.lu High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion with high accuracy.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For N-(2-oxo-3-piperidyl)phthalimidine, the fragmentation would likely involve the cleavage of the glutarimide (B196013) ring and the phthalimide moiety. A common fragmentation pathway for thalidomide, a close analog, involves the transition of the protonated molecular ion at m/z 259.1 to a fragment ion at m/z 84.0, corresponding to the piperidine-2,6-dione moiety. nih.gov Similar fragmentation pathways can be expected for N-(2-oxo-3-piperidyl)phthalimidine, which would aid in its structural confirmation. researchgate.net
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 245.0921 |
| [M+Na]⁺ | 267.0740 |
| [M-H]⁻ | 243.0775 |
Advanced Derivative Design and Rational Drug Discovery for N 2 Oxo 3 Piperidyl Phthalimidine
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement, a strategy to exchange a functional group with another that has similar physical or chemical properties, has been pivotal in the evolution of N-(2-oxo-3-piperidyl)phthalimidine derivatives. cambridgemedchemconsulting.comspirochem.com This approach aims to modulate the molecule's activity, selectivity, and pharmacokinetic properties. spirochem.comnih.gov
A prime example of bioisosteric replacement within this class of compounds is the development of lenalidomide (B1683929) and pomalidomide (B1683931) from the parent thalidomide (B1683933) structure. In lenalidomide, an amino group is added at the 4-position of the phthalimide (B116566) ring, which is a bioisosteric replacement for a hydrogen atom. This seemingly minor change leads to a significant enhancement of its immunomodulatory and anti-cancer activities. encyclopedia.pub Pomalidomide incorporates both this 4-amino substitution and a carbonyl group on the phthalimide ring, further modifying its biological activity profile. researchgate.net
Table 1: Bioisosteric Modifications of the N-(2-oxo-3-piperidyl)phthalimidine Scaffold
| Compound | Modification on Phthalimide Ring | Key Activity Enhancement |
| Lenalidomide | 4-Amino group | Enhanced immunomodulatory and anti-myeloma effects |
| Pomalidomide | 4-Amino group and additional carbonyl | Increased potency over lenalidomide |
Scaffold hopping, a more drastic approach, involves replacing the core structure of the molecule with a chemically different scaffold while preserving the key pharmacophoric features. In the context of N-(2-oxo-3-piperidyl)phthalimidine, this could involve replacing the phthalimide ring with other bicyclic or even monocyclic aromatic systems. The goal is to discover new chemical entities with potentially improved properties, such as enhanced binding to cereblon, altered substrate degradation profiles, or novel intellectual property. nih.gov For instance, replacing the phthalimide moiety with a quinazoline-2,4(1H, 3H)-dione has been explored to develop non-teratogenic thalidomide analogs with potent anticancer activity. mdpi.com
Molecular Hybridization Strategies
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a dual or multi-targeted mechanism of action. dntb.gov.ua This strategy is particularly promising for complex diseases where targeting a single pathway may be insufficient. The N-(2-oxo-3-piperidyl)phthalimidine scaffold is an attractive component for such hybrids due to its potent immunomodulatory and protein degradation capabilities.
Table 2: Examples of Molecular Hybridization Strategies
| Hybrid Component 1 | Hybrid Component 2 | Potential Therapeutic Target |
| Phthalimide derivative | 1,2,3-triazole | Inflammation, Viral Infections |
| Thalidomide analog | Histone Deacetylase (HDAC) inhibitor | Cancer (as a PROTAC) |
This strategy has been successfully applied in the development of Proteolysis Targeting Chimeras (PROTACs), where the N-(2-oxo-3-piperidyl)phthalimidine moiety acts as an E3 ligase-recruiting element, and is linked to a "warhead" that binds to a target protein of interest, leading to its degradation. mdpi.com
Prodrug Design for Enhanced Efficacy or Targeted Delivery
Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or lack of targeted delivery. mdpi.comsciencepublishinggroup.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.gov
For N-(2-oxo-3-piperidyl)phthalimidine and its analogs, which often have limited aqueous solubility, prodrug approaches can significantly improve their formulation and bioavailability. nih.govjst.go.jp Ester or carbamate (B1207046) prodrugs can be synthesized by modifying the glutarimide (B196013) ring, for example, to enhance their solubility and absorption. These prodrugs are designed to be stable in the gastrointestinal tract and then hydrolyzed by esterases in the plasma or target tissues to release the active drug. nih.govnih.gov
Targeted delivery is another key objective of prodrug design. researchgate.net By attaching a promoiety that is recognized by specific enzymes or transporters expressed in target tissues (e.g., tumors), the drug can be selectively released at the site of action, thereby increasing its therapeutic index and reducing systemic toxicity. nih.gov This approach is particularly relevant for potent immunomodulatory agents to minimize off-target effects.
Multi-Target Ligand Design
The development of multi-target ligands, single molecules designed to interact with multiple biological targets, is a growing area in drug discovery, especially for complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.netresearchgate.net The pleiotropic effects of N-(2-oxo-3-piperidyl)phthalimidine and its analogs make this scaffold an excellent starting point for the design of such agents. nih.gov
The inherent ability of these compounds to modulate the immune system, inhibit angiogenesis, and induce the degradation of specific transcription factors already constitutes a form of multi-targeting. encyclopedia.pub Rational drug design efforts are now focused on fine-tuning these activities and engineering new ones into the same molecule. For example, derivatives of N-(2-oxo-3-piperidyl)phthalimidine could be designed to not only bind to cereblon but also inhibit other key enzymes involved in cancer progression, such as kinases or histone deacetylases. mdpi.comnih.gov
The design of such multi-target ligands requires a deep understanding of the structure-activity relationships for each target and the careful integration of the necessary pharmacophoric features into a single, drug-like molecule. nih.govmdpi.com Computational modeling and structure-based design are invaluable tools in this process, helping to predict the binding of the designed ligands to their respective targets and to optimize their ADME (absorption, distribution, metabolism, and excretion) properties. nih.govfigshare.com
Future Directions and Emerging Research Avenues for N 2 Oxo 3 Piperidyl Phthalimidine
Exploration of Novel Biological Activities
Research into N-(2-oxo-3-piperidyl)phthalimidine and its derivatives is actively expanding beyond their established roles. Scientists are focused on designing novel analogs, often referred to as immunomodulatory drugs (IMiDs), that exhibit enhanced potency and refined mechanisms of action. nih.govsgul.ac.uk
The development of analogs such as lenalidomide (B1683929) and pomalidomide (B1683931) marked a significant step forward, offering more potent inhibition of tumor necrosis factor-alpha (TNF-α) and greater T-cell co-stimulation than the parent compound. nih.govencyclopedia.pub Current research is exploring new chemical scaffolds, such as quinazoline (B50416) and phthalazine-based compounds, designed using the pharmacophoric features of thalidomide (B1683933). nih.gov These novel derivatives are being evaluated for a range of biological activities, including their effects on key cellular pathways involved in cancer and inflammation. nih.gov
A key area of investigation is the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex, which is a primary target of thalidomide. nih.govacs.org By binding to cereblon, thalidomide and its analogs can induce the degradation of specific target proteins, a mechanism that is central to their therapeutic effects. nih.govtechnologynetworks.com Future research aims to identify new protein targets for degradation by novel molecular glue derivatives, potentially expanding the therapeutic applications to cancers that are currently resistant to existing treatments. technologynetworks.compromega.com
Studies are also investigating the potential of these compounds in treating fibrotic diseases and certain ophthalmopathies, leveraging their anti-inflammatory and anti-angiogenic properties. spandidos-publications.com The exploration of how these molecules impact various cytokines, regulate immune cell function, and inhibit the formation of new blood vessels remains a fertile ground for discovering new therapeutic uses. spandidos-publications.comencyclopedia.pub
| Compound | Target Cell Line (Cancer Type) | Antiproliferative Activity (IC50 in µg/mL) | Effect on Vascular Endothelial Growth Factor (VEGF) | Effect on Caspase-8 Level |
|---|---|---|---|---|
| N-(2-oxo-3-piperidyl)phthalimidine | HepG-2 (Hepatocellular Carcinoma) | 11.26 | Serves as control | ~8-fold increase |
| Phthalazine Analog (24b) | HepG-2 (Hepatocellular Carcinoma) | 2.51 | Reduced to 185.3 pg/mL from 432.5 pg/mL in control | ~7-fold increase |
| N-(2-oxo-3-piperidyl)phthalimidine | MCF-7 (Breast Cancer) | 14.58 | Not Reported | Not Reported |
| Phthalazine Analog (24b) | MCF-7 (Breast Cancer) | 5.80 | Not Reported | Not Reported |
Integration with Advanced Drug Delivery Systems
A significant challenge in the therapeutic application of N-(2-oxo-3-piperidyl)phthalimidine is its limited bioavailability and the need to minimize systemic exposure to reduce potential off-target effects. ewadirect.com Advanced drug delivery systems are being explored as a revolutionary approach to overcome these hurdles. ewadirect.comnih.gov
Nanoparticle-based delivery systems are at the forefront of this research. ewadirect.com By encapsulating the compound within nanoparticles, researchers aim to:
Enhance Bioavailability: Protect the drug from degradation and improve its absorption, allowing smaller doses to achieve the desired therapeutic effect. ewadirect.com
Enable Targeted Delivery: Engineer nanoparticles to recognize and bind to specific cells or tissues, such as tumor cells. This concentrates the drug's action at the site of disease, maximizing its efficacy while minimizing systemic exposure. ewadirect.com
Control Release: Design nanoparticles to release the drug in a controlled manner over time, maintaining therapeutic concentrations and improving patient compliance. ewadirect.com
Another innovative approach involves the use of artificial cell microcapsules for targeted oral delivery. aacrjournals.org Research has demonstrated the potential of a pH-sensitive microcapsule system designed to release N-(2-oxo-3-piperidyl)phthalimidine specifically in the gastrointestinal tract for treating conditions like Crohn's disease. aacrjournals.org This system remains stable in the acidic environment of the stomach and degrades to release the drug in the higher pH of the small intestine, delivering the therapeutic agent directly to the site of inflammation. aacrjournals.org
| Delivery System | Primary Goal | Mechanism/Approach | Potential Application |
|---|---|---|---|
| Nanoparticle Encapsulation | Enhance bioavailability and target delivery | Encapsulating the drug in nanoparticles to protect it and allow for surface modifications for targeting specific tissues. ewadirect.com | Systemic cancers, inflammatory diseases |
| Artificial Cell Microcapsules | Targeted oral delivery to the GI tract | Using pH-sensitive membranes that degrade in the higher pH of the intestine to release the drug. aacrjournals.org | Crohn's disease |
| Controlled Release Formulations | Maintain stable therapeutic levels | Incorporating the drug into a matrix that allows for its gradual release over an extended period. ewadirect.com | Chronic conditions requiring long-term treatment |
Artificial Intelligence and Machine Learning in N-(2-oxo-3-piperidyl)phthalimidine Research
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development, and their application to N-(2-oxo-3-piperidyl)phthalimidine research holds immense promise. researchgate.netnih.gov These computational tools can accelerate the design of new analogs, predict their biological activities, and optimize therapeutic strategies. researchgate.net
Key applications include:
De Novo Drug Design: AI algorithms can design novel molecules from the ground up, ensuring they possess desired pharmacological properties while minimizing potential for adverse effects. researchgate.net This can significantly speed up the identification of new lead compounds based on the thalidomide scaffold.
Predictive Modeling: ML models can be trained on existing data to predict the drug-target interactions, efficacy, and toxicity of new analogs. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving time and resources. nih.gov
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of interacting with therapeutic targets like cereblon. nih.gov
Optical Isomer Analysis: The distinct biological activities of N-(2-oxo-3-piperidyl)phthalimidine's enantiomers are well-documented. acs.orgtechnologynetworks.com AI-driven technologies are being developed to precisely analyze and predict the outcomes of asymmetric synthesis, which is crucial for developing safer, single-enantiomer drugs. technologynetworks.comphys.org
Combination Therapy Design: AI platforms can analyze complex biological data to identify the most effective combinations of N-(2-oxo-3-piperidyl)phthalimidine or its analogs with other drugs, personalizing treatment for diseases like multiple myeloma. scitechdaily.com
By integrating AI and ML, researchers can navigate the complex chemical and biological space surrounding N-(2-oxo-3-piperidyl)phthalimidine more efficiently, accelerating the journey from compound design to clinical application. researchgate.net
Collaborative Research Paradigms and Translational Opportunities
The successful repurposing of N-(2-oxo-3-piperidyl)phthalimidine and the development of its analogs have been triumphs of translational medicine, underscoring the importance of collaboration. nih.govnih.govnih.gov Future progress hinges on strengthening these partnerships between academic research institutions, the pharmaceutical industry, and regulatory bodies. nih.govcitystgeorges.ac.uk
Translational research for immunomodulatory agents faces challenges, including the need for precision dosing and understanding off-target effects. nih.gov Collaborative paradigms can address these challenges by pooling resources, data, and expertise. Academic labs can focus on fundamental mechanism-of-action studies, while industry partners can leverage their expertise in drug development, clinical trial execution, and navigating the regulatory landscape. citystgeorges.ac.uk
The development of lenalidomide and pomalidomide serves as a prime example, born from a partnership between academic researchers and the biopharmaceutical company Celgene. citystgeorges.ac.uk This model of collaboration greatly improved survival rates for certain blood cancers and spurred further research. citystgeorges.ac.uk
Future opportunities lie in forming multi-institutional consortia and public-private partnerships. researchgate.net Such collaborations can facilitate large-scale clinical trials, create shared databases of genetic and clinical data, and accelerate the validation of new biomarkers. This integrated approach is essential to translate the promising discoveries in novel biological activities and advanced drug delivery systems into approved therapies that can benefit patients with a wide range of diseases. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
